3-Methylpyridine-2,6-diamine
Overview
Description
3-Methylpyridine-2,6-diamine, also known as 3,6-diamino-2-methylpyridine, is a chemical compound that belongs to the family of pyridine derivatives . It has a molecular weight of 123.16 .
Molecular Structure Analysis
The molecular formula of 3-Methylpyridine-2,6-diamine is C6H9N3 . The InChI code is 1S/C6H9N3/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H4,7,8,9) .Physical And Chemical Properties Analysis
3-Methylpyridine-2,6-diamine is a solid at room temperature . It has a molecular weight of 123.16 g/mol . The boiling point is 303.787ºC at 760 mmHg .Scientific Research Applications
Synthesis and Coordination Chemistry
3-Methylpyridine-2,6-diamine has been utilized in the synthesis and coordination chemistry of various complexes. For example, it plays a crucial role in the preparation of zirconium and hafnium complexes, demonstrating its importance in organometallic chemistry. The solid-state structures of these complexes have been determined, highlighting the flexibility and utility of 3-Methylpyridine-2,6-diamine in forming stable and diverse metal complexes (Tonzetich et al., 2005).
Luminescence and Sensing Applications
Furthermore, 3-Methylpyridine-2,6-diamine derivatives have been explored for their luminescent properties, particularly in lanthanide complexes. These complexes exhibit significant luminescence enhancement upon interaction with various anions, making them potential candidates for anion detection in solution (Charbonnière et al., 2002). This application is crucial for environmental monitoring and analytical chemistry, where sensitive and selective detection of anions is required.
Coordination Chemistry and Spin-State Transitions
The coordination chemistry of 3-Methylpyridine-2,6-diamine derivatives has also been highlighted in the development of luminescent lanthanide compounds for biological sensing and iron complexes that exhibit thermal and photochemical spin-state transitions. These applications underscore the compound's versatility in creating materials with unique electronic and magnetic properties, useful in materials science and technology (Halcrow, 2005).
Safety and Hazards
3-Methylpyridine-2,6-diamine is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 3-Methylpyridine-2,6-diamine are Collagenase 3 and Stromelysin-1 . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
It is believed that the compound interacts with these enzymes, potentially inhibiting their activity . This interaction and the resulting changes in enzymatic activity could have significant effects on the physiological processes in which these enzymes are involved .
Biochemical Pathways
Given its targets, it is likely that the compound affects pathways related to the breakdown of the extracellular matrix . The downstream effects of this could include changes in tissue remodeling and other related physiological processes .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of the action of 3-Methylpyridine-2,6-diamine are likely to be related to its inhibition of Collagenase 3 and Stromelysin-1 . By inhibiting these enzymes, the compound could potentially affect the breakdown of the extracellular matrix, leading to changes in various physiological processes .
properties
IUPAC Name |
3-methylpyridine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDZQCLCLGOJHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199518 | |
Record name | 3-Methylpyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyridine-2,6-diamine | |
CAS RN |
51566-22-4 | |
Record name | 3-Methyl-2,6-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51566-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylpyridine-2,6-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051566224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylpyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpyridine-2,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.062 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLPYRIDINE-2,6-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6CUT74DPE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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